Aluminum chlorhydroxide

Description

Structure

2D Structure

Properties

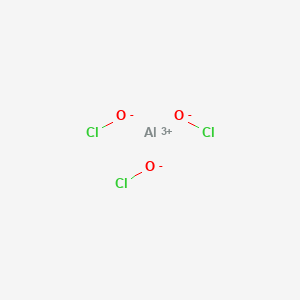

Molecular Formula |

AlCl3O3 |

|---|---|

Molecular Weight |

181.33 g/mol |

IUPAC Name |

aluminum;trihypochlorite |

InChI |

InChI=1S/Al.3ClO/c;3*1-2/q+3;3*-1 |

InChI Key |

WWHZEXDIQCJXSV-UHFFFAOYSA-N |

Canonical SMILES |

[O-]Cl.[O-]Cl.[O-]Cl.[Al+3] |

Synonyms |

aluminum chlorhydroxide aluminum oxychloride PAX-18 PAX-18 cpd Phosphonorm poly(aluminum hydroxy)chloride polyaluminium chloride polyaluminum chloride |

Origin of Product |

United States |

Synthesis Pathways and Reaction Kinetics

Heterogeneous Reaction Systems for Aluminum Chlorohydroxide Formation

A primary method for synthesizing aluminum chlorhydroxide is through the heterogeneous reaction of metallic aluminum with hydrochloric acid. uta.edu This exothermic process generates hydrogen gas and results in the formation of this compound. uta.edu The reaction is typically carried out until the solution reaches specific gravity and compositional targets. uta.edu

The choice of aluminum-containing raw materials significantly impacts the synthesis of this compound. Industrially, various sources are utilized, including aluminum metal, alumina (B75360) trihydrate, aluminum chloride, and aluminum sulfate (B86663). atamankimya.com Waste materials from aluminum processing, such as aluminum dust, ash, and slag, also serve as common reactants. The purity of the aluminum source is a critical factor; for instance, using industrial aluminum chips with a high aluminum content results in a relatively pure final product.

The reaction can be initiated by reacting aluminum with hydrochloric acid or an existing aluminum chloride solution under controlled conditions. atamankimya.comnhmrc.gov.au One common industrial practice involves reacting aluminum hydroxide (B78521) with hydrochloric acid to first prepare an this compound solution. This solution is then further reacted with aluminum ingots at elevated temperatures (e.g., 100 °C) to achieve the desired polymer form and basicity. atamankimya.com The purity of the aluminum itself plays a crucial role in the reaction kinetics. Studies have shown that less pure aluminum can lead to a substantial increase in the reaction rate. uta.edu For example, a comparison between aluminum with 99.99% purity and 99.82% purity showed that the less pure aluminum reacted 11.5 times faster. uta.edu

The surface area of the solid aluminum reactant is a key determinant of the reaction rate in heterogeneous systems. uta.edusolubilityofthings.com An increase in the surface area of a solid reactant generally leads to a faster reaction because more particles are exposed and available for collision. solubilityofthings.comchemguide.co.uk This principle is directly applicable to this compound synthesis.

Kinetic studies have demonstrated a direct correlation between the surface area to mass ratio of the aluminum solid and the rate of product formation. uta.edu Smaller, more finely divided aluminum particles provide a larger surface area, which accelerates the reaction. uta.educhemguide.co.uk For example, a study comparing aluminum pellets with aluminum ingots found a significant difference in reaction speed.

Interactive Data Table: Effect of Aluminum Form on Reaction Rate

| Aluminum Source | Surface Area (cm²/g) | Relative Reaction Rate |

|---|---|---|

| Aluminum Ingot | 0.3 | 1x |

| Aluminum Pellet | 9.5 | 6.5x |

This table illustrates that aluminum pellets, with a significantly higher surface area, react 6.5 times faster than aluminum ingots. uta.edu

This increased rate is attributed to the greater number of available sites for the chemical reaction to occur, which involves the oxidation of metallic aluminum and the reduction of protons. scconline.org

The presence of trace metallic impurities in the aluminum source can have a profound catalytic effect on the synthesis of this compound. It has been observed in industrial production that using overly pure aluminum can inhibit the initiation of the reaction. uta.edu These impurities appear to play a crucial role in the reaction kinetics. uta.edu

Research has explored the role of metals such as iron (Fe), cobalt (Co), nickel (Ni), and copper (Cu). The addition of small quantities of salts of these metals can accelerate the reaction. uta.edu The proposed mechanism for this catalytic action is the lowering of the activation energy barrier for hydrogen formation. These metallic impurities serve as more effective hydrogen evolution sites than aluminum itself. uta.edu The catalytic efficiency of these metals in accelerating the reaction has been observed to follow the order: Ni >> Fe, Co > Cu, which corresponds to their overpotential for hydrogen evolution in acidic media. uta.edu

Solution-Phase Hydrolysis and Polymerization Methods

Solution-phase methods for producing this compound involve the controlled hydrolysis of aluminum salts, leading to the polymerization of aluminum species. These methods offer a different pathway to the formation of the complex polynuclear aluminum structures characteristic of this compound.

This compound can be synthesized through the controlled hydrolysis of aluminum chloride (AlCl₃) in an aqueous solution. guidechem.com The process involves the partial neutralization of an aluminum salt solution with a base. guidechem.com The degree of hydrolysis is a critical parameter that determines the final composition of the this compound species formed. guidechem.com

When aluminum salts are dissolved in water, the hexa-aqua aluminum ion, [Al(H₂O)₆]³⁺, is formed. As the pH of the solution increases, this ion undergoes hydrolysis, leading to the formation of various monomeric and polymeric hydroxo complexes. researchgate.netnih.gov At a low pH (around 4.0), the primary species are monomeric and dimeric aluminum forms. researchgate.net As the pH rises, these smaller species begin to polymerize into larger, more complex structures. researchgate.net The process is complex, with multiple hydroxo species coexisting in equilibrium. researchgate.net

The basicity of the solution, which is adjusted by adding a base, is a key factor in driving the polymerization of aluminum ions. Increasing the pH accelerates the hydrolysis and polymerization processes. researchgate.net As the pH increases from 4.0 to 5.0, monomeric and dimeric species combine to form small polymeric species (e.g., Al₃-Al₅), which then aggregate into medium-sized polymers (e.g., Al₆-Al₁₀) and eventually larger polymeric structures (e.g., Al₁₁-Al₂₁). researchgate.net

One of the most significant polymeric species formed during this process is the Keggin-ion, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺, often referred to as Al₁₃. nhmrc.gov.auresearchgate.netnih.gov This complex consists of a central tetrahedral aluminum atom surrounded by 12 octahedral aluminum atoms. scconline.orgnih.gov The formation of this stable and highly charged polycation is a key feature of this compound solutions.

Aging, or allowing the solution to rest over time, also influences the structure of the resulting polymers. For instance, an electrosynthesized polyaluminum chloride solution with a high Al₁₃ content of 79.8% saw an increase to 84.6% after aging for 15 days. researchgate.net This suggests that over time, the polymeric species can reorganize into more stable configurations. However, if the pH is raised too high (e.g., to 5.8 or above), the larger, metastable polymeric species can begin to decompose back into smaller aluminum species or precipitate as amorphous aluminum hydroxide. researchgate.net

Interactive Data Table: pH Influence on Aluminum Species Formation

| pH Level | Predominant Aluminum Species |

|---|---|

| 4.0 | Monomeric and dimeric species |

| 4.8 | Small polymeric species (Al₃-Al₅) |

| 5.0 | Medium polymeric species (Al₆-Al₁₀) |

| >5.0 | Large polymeric species (Al₁₁-Al₂₁) |

| 5.8 | Decomposition of larger polymers into smaller species |

| 6.4 | Formation of amorphous Al(OH)₃ flocs |

This table summarizes the general progression of aluminum polymerization as a function of pH, based on findings from electrospray ionization mass spectrometry. researchgate.net

Mathematical Modeling and Optimization of Synthesis Processes

The synthesis of this compound, particularly through the interaction of aluminum hydroxide and hydrochloric acid, has been the subject of mathematical modeling to predict and optimize the composition of the final product. rudmet.ruresearchgate.net Researchers have employed probabilistic-determinative experiment planning to investigate the influence of various factors on the production process. rudmet.ruresearchgate.net

A key study utilized this approach to model the leaching of aluminum hydroxide with hydrochloric acid. rudmet.ruresearchgate.net The investigation focused on how temperature, reaction duration, and the excess of aluminum hydroxide affect the atomic ratio of aluminum to chlorine (Al:Cl) in the resulting this compound. rudmet.ruresearchgate.net The experiments were conducted in ampoule autoclaves where stirring was achieved by rotation. rudmet.ruresearchgate.net

The mathematical model developed from the experimental data demonstrated that temperature has the most significant impact on the synthesis process. rudmet.ruresearchgate.net For instance, at a temperature of 160°C, the reaction yields a mixture of aluminum chloride and aluminum hydroxychloride. rudmet.ruresearchgate.net However, increasing the temperature to 180°C results in a product free of aluminum chloride, with an aluminum-to-chlorine atomic ratio of 0.5. rudmet.ruresearchgate.net The duration of the process also plays a crucial role; increasing the reaction time from 3 to 5 hours can change the Al:Cl atomic ratio from 0.41 to 0.5. rudmet.ruresearchgate.net

The resulting model, formulated using Protodyakonov's equation, allows for the prediction of the product's composition under varying initial conditions, thereby enabling process optimization without the need for exhaustive experimental verification. rudmet.ruresearchgate.net Under optimal conditions identified through the model, the reaction can produce a low-basicity aluminum chlorohydrate in a single step. rudmet.ruresearchgate.net The adequacy of the model was confirmed using a nonlinear coefficient of multiple correlation. rudmet.ruresearchgate.net

| Process Parameter | Condition | Outcome on Al:Cl Atomic Ratio | Reference |

|---|---|---|---|

| Temperature | 160 °C | Yields a mixture of aluminum chloride and aluminum hydroxychloride | rudmet.ruresearchgate.net |

| Temperature | 180 °C | Yields a product with an Al:Cl ratio of 0.5 (free of aluminum chloride) | rudmet.ruresearchgate.net |

| Duration | 3 hours | Al:Cl ratio of 0.41 | rudmet.ruresearchgate.net |

| Duration | 5 hours | Al:Cl ratio of 0.5 | rudmet.ruresearchgate.net |

Innovative Feedstock Utilization in Polymer Synthesis

The industrial synthesis of this compound and related polyaluminum chloride (PAC) products is increasingly moving towards the use of innovative and alternative feedstocks to reduce costs and utilize industrial byproducts. patsnap.com The use of elemental aluminum metal is often considered undesirable due to its high cost and price volatility compared to other aluminum sources. patsnap.comgoogle.com

A significant trend is the utilization of waste materials from aluminum processing. These feedstocks, used in what is known as the "metal aluminum method," include:

Aluminum dust

Aluminum ash

Aluminum slag

In this process, the aluminum-containing waste material is reacted with hydrochloric acid under controlled stirring. The resulting liquid undergoes aging polymerization and sedimentation to produce the polyaluminum chloride solution.

Beyond metallic waste, a variety of non-metallic, alumina-containing raw materials are also employed. The use of high-purity aluminum hydroxide powder is one such method, which yields a product with low levels of heavy metals and other toxic substances. Other innovative feedstocks are derived from mineral sources, including:

Gibbsite

Alumina clay

Kaolin

Coal gangue

These alternative sources are often more readily available and have more stable pricing than pure aluminum metal, making them economically attractive for large-scale production. google.com The development of processes to efficiently use these feedstocks is a key area of innovation, aimed at producing high-basicity PAC products without relying on expensive and hazardous reactions involving aluminum metal. patsnap.com

| Feedstock Category | Specific Material | Source/Type | Reference |

|---|---|---|---|

| Aluminum Processing Waste | Aluminum Dust | Industrial Byproduct | |

| Aluminum Processing Waste | Aluminum Ash | Industrial Byproduct | |

| Aluminum Processing Waste | Aluminum Slag | Industrial Byproduct | |

| Refined/Mineral Ores | Aluminum Hydroxide / Aluminum Trihydrate (ATH) | Refined Bauxite | patsnap.comgoogle.com |

| Refined/Mineral Ores | Gibbsite | Mineral (Al(OH)₃) | |

| Refined/Mineral Ores | Alumina Clay | Mineral | |

| Refined/Mineral Ores | Kaolin | Mineral (Clay) | |

| Refined/Mineral Ores | Coal Gangue | Byproduct of Coal Mining |

Advanced Structural Elucidation and Speciation Dynamics

Polymeric Nature of Aluminum Chlorohydroxide: General Characteristics

Aluminum chlorhydroxide is best described as an inorganic polymer. wikipedia.org It consists of a group of water-soluble, specific aluminum salts with the general formula AlnCl(3n-m)(OH)m. atamanchemicals.com These compounds are characterized by their polymeric structure, which is formed through the hydrolysis and polymerization of aluminum ions in an aqueous solution. atamankimya.com The resulting poly-aluminum complexes are bridged by hydroxyl (OH) groups.

The degree of polymerization and the specific polymeric species present in an this compound solution are influenced by factors such as the Al:Cl ratio, the pH of the solution, and the aging process. This complex composition makes the structural characterization of this compound challenging. wikipedia.org However, it is this polymeric nature that imparts its high cationic charge, making it effective in applications like water purification and as an antiperspirant. iropolymer.com The highly polymerized aluminum species in this compound have much higher cationic charges than the aluminum in standard salts such as alum or aluminum chloride. iropolymer.com

Identification and Characterization of Oligomeric and Polymeric Aluminum Species

Advanced analytical techniques have enabled the identification and characterization of various oligomeric and polymeric aluminum species within this compound solutions. These species range from small oligomers to large, complex polycations.

A significant breakthrough in understanding the structure of this compound was the identification of the Al13 polycation with a Keggin ion structure. wikipedia.org This complex, formally written as [AlO4Al12(OH)24(H2O)12]7+, is a fundamental building block of many poly-aluminum complexes. The ε-Al13 isomer is the most thermodynamically favored form. rsc.org The Al13 entity is roughly spherical and consists of a central tetrahedrally coordinated aluminum ion surrounded by 12 octahedrally coordinated aluminum atoms. nih.govresearchgate.net

Subsequent research has identified even larger and more complex polycations, such as the Al30 species, [Al30O8(OH)56(H2O)26]18+. nih.gov The Al30 polycation is formed through the further hydrolysis and polymerization of Al13 units. researchgate.net Solid-state 27Al NMR spectroscopy has shown that the local structure of commercially produced poly-aluminum chlorohydrate is dominated by moieties that closely resemble the Al30 polyoxocation. nih.gov

Table 1: Key Aluminum Polycations in this compound

| Polycation | Formula | Key Structural Feature |

| Al13-Keggin Ion | [AlO4Al12(OH)24(H2O)12]7+ | Central tetrahedral Al surrounded by 12 octahedral Al atoms. nih.govpnas.org |

| Al30 Polycation | [Al30O8(OH)56(H2O)26]18+ | A larger, more complex structure formed from Al13 units. nih.gov |

The aluminum centers within the polymeric structures of this compound can exist in different coordination environments. The most common coordination numbers for aluminum are four (tetrahedral), five (pentahedral or trigonal bipyramidal), and six (octahedral). nih.govnih.gov In the context of aluminum polyoxocations, tetrahedral and octahedral coordinations are particularly significant.

The stability of aluminum oligomers in aqueous solutions is a dynamic process influenced by pH, concentration, and the presence of other ions. While the Al13-Keggin ion is a relatively stable species, it can undergo further transformations. lmu.de For example, thermal aging of ε-Al13 in the presence of Na+ ions can lead to the formation of the δ-Keggin-type Al13. nih.gov

Spectroscopic and Diffraction Techniques in Structural Analysis

A variety of sophisticated analytical techniques are employed to elucidate the complex structures within this compound. These methods provide insights into the size, shape, and connectivity of the aluminum polycations.

²⁷Al Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the different aluminum species in solution and in the solid state. atamankimya.com The 27Al nucleus is highly sensitive and its chemical shift is dependent on the coordination environment of the aluminum atom. huji.ac.il This allows for the differentiation and quantification of aluminum in tetrahedral, octahedral, and sometimes pentahedral coordination. nih.gov

In a typical 27Al NMR spectrum of this compound, a sharp resonance peak at approximately 62.5-63 ppm is characteristic of the central tetrahedrally coordinated aluminum in the Al13-Keggin ion. lmu.deacs.org Broader signals at lower chemical shifts (around 0-10 ppm) are attributed to octahedrally coordinated aluminum atoms in various polymeric species. lmu.de The appearance of a broad peak near 71 ppm can indicate the presence of the Al30 polycation. lmu.de

Table 2: Characteristic ²⁷Al NMR Chemical Shifts for Aluminum Species

| Aluminum Species/Coordination | Characteristic Chemical Shift (ppm) |

| Tetrahedral Al in Al13-Keggin Ion | ~62.5 - 63 lmu.deacs.org |

| Octahedral Al in various polycations | ~0 - 10 lmu.de |

| Tetrahedral Al in Al30 Polycation | ~71 lmu.de |

The quantitative analysis of 27Al NMR spectra can provide valuable information about the relative proportions of different aluminum species in a given this compound product. nih.gov This information is critical for quality control and for understanding the structure-function relationships of these materials.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS)

X-ray-based techniques are fundamental in elucidating the structural properties of this compound (ACH) and its derivatives. X-ray Diffraction (XRD) is primarily used for the determination of crystalline phases in solid forms of polyaluminum compounds. aip.org For instance, in the creation of pillared clay catalysts, ACH solutions containing the Keggin ion, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺, are reacted with clays like montmorillonite. XRD analysis of the resulting materials confirms the location of these aluminum polycations within the clay's interlayer spaces. wikipedia.org

Small-Angle X-ray Scattering (SAXS), along with XRD, helps in estimating the degree of intercalation and exfoliation of these polycations into layered materials. researchgate.net These techniques can quantify the resulting interlayer spacing, providing direct evidence of the incorporation of aluminum species.

Table 1: XRD and SAXS Findings for Aluminum Polycations in Clay Minerals

| Technique | Sample Material | Key Finding | Reference |

|---|---|---|---|

| XRD | Al₁₃-pillared Na-montmorillonite | Confirmed intercalation of Al₁₃ ions into the clay's interlayer spaces through monolayer adsorption. | wikipedia.org |

| XRD & SAXS | Organosilica nanocomposites with silylated clay (prepared using ACH) | Displayed a clear interference peak corresponding to an interlayer spacing (d₀₀₁) of 4.1 nm, indicating successful intercalation. | researchgate.net |

Gel Permeation Chromatography (GPC) for Polymer Size Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a critical technique for characterizing the distribution of aluminum polymer species in aqueous solutions of this compound. This method separates the various polycations based on their molecular size, providing detailed information on the relative concentrations of different polymeric forms.

Research has shown that the efficacy of ACH-based products can be correlated with the concentration of smaller, lower molecular weight aluminum polymers. acs.org GPC analysis typically identifies several distinct groups of polymer species, which appear as peaks or bands in the chromatogram. aip.org

Table 2: Polymer Bands in this compound Solutions Identified by GPC

| Band/Peak | Polymer Size | Significance | Reference |

|---|---|---|---|

| Band I/Peak 1 | Larger polymers | Represents higher molecular weight species, often associated with less active forms. | aip.org |

| Band III | Smaller polymers | Higher concentrations of Band III polymers are generally correlated with increased efficacy. | acs.org |

Advanced analytical setups sometimes couple GPC/SEC systems with other detectors, such as Inductively Coupled Plasma (ICP), to investigate the elemental composition of the separated fractions, for example, to determine if aluminum and other elements like zirconium co-elute. aip.org The goal of many manufacturing processes is to optimize conditions to increase the proportion of these more effective Band III polymers, which can be achieved through methods like controlled heating or aging of the active solutions. acs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups and chemical bonds within this compound and related polyaluminum chloride (PAC) species. The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the bonds present.

FT-IR spectra of solid ACH samples are typically collected in the spectral range of 4000 to 500 cm⁻¹. aip.org Analysis of these spectra reveals characteristic absorption bands. For instance, comparisons of partially hydrolyzed aluminum chloride spectra show broad bands in the 3700-3400 cm⁻¹ region, attributed to different types of O-H stretching, and other peaks around 1650 cm⁻¹, 1080 cm⁻¹, 970 cm⁻¹, and 640 cm⁻¹, which are characteristic of these compounds. researchgate.net

The presence of bands around 907-922 cm⁻¹ can correspond to Al-O stretching vibrations, while peaks near 515 cm⁻¹ may reflect Al-O complexes from impregnation with salts. researchgate.net Furthermore, FT-IR can confirm chemical reactions and interactions. When PAC is modified with other agents, the appearance of new chemical bonds beyond the standard Al-OH bonds, and shifts in the characteristic bands of the primary groups, provide evidence of chemical modification rather than a simple physical mixture. nih.gov

Computational Chemistry Approaches to Structure and Dynamics

Computational chemistry provides powerful theoretical tools to complement experimental data, offering molecular-level insights into the structure, reactivity, and dynamics of this compound species in aqueous environments.

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT simulations are employed to calculate the properties of various aluminum polycations, such as the Keggin-like Al₁₃ and Al₃₀ species. These simulations help in understanding the stability, reactivity, and acidic nature of these complex ions. acs.orgnih.gov

DFT studies have been used to analyze the thermodynamic properties and pressure-induced phase transitions of aluminum. aps.org This theoretical approach allows for the calculation of cohesive properties like lattice constants and bulk modulus, as well as electronic properties such as band structure. researchgate.net By modeling different aluminum species, DFT can predict their relative reactivity, providing a theoretical basis for their performance in various applications.

Car-Parrinello Molecular Dynamics (CPMD) Studies

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio molecular dynamics method that combines DFT with molecular dynamics. This allows for the simulation of the dynamic behavior of atoms and molecules over time, providing a powerful tool for studying chemical reactions and transformations in solution.

CPMD has been used to investigate the hydrolysis reactions of the Al³⁺ ion in aqueous solutions. aip.orgaip.orgnih.gov These simulations can successfully model processes like deprotonation and dehydration by defining a specific reaction coordinate, such as the proton-aluminum coordination number. aip.orgaip.orgnih.gov Such studies have been instrumental in determining the activation energy barriers for the dissociation of chlorine atoms from chlorohydrate structures and revealing the acidity of cationic aluminum dimers. acs.orgnih.gov The insights gained from CPMD simulations provide a deeper understanding of the aquatic chemistry of aluminum (chloro)hydroxides. acs.orgnih.gov

Conductor-like Screening Model (COSMO) Applications in Solvation Studies

The Conductor-like Screening Model (COSMO) is a continuum solvation model used in computational chemistry to approximate the effect of a solvent on a molecule. wikipedia.org It treats the solvent as a dielectric continuum, which simplifies calculations while providing a realistic description of solvation effects. wikipedia.orgtaylorandfrancis.com

COSMO is often used in conjunction with DFT calculations to determine the free energy differences for reactions occurring in solution. acs.orgnih.gov For this compound, this approach helps to understand how the aqueous environment influences the stability and reactivity of different polycationic species. By simulating the molecule within a solvent cavity, COSMO allows for the calculation of electrostatic interactions between the solute and the solvent, which is crucial for accurately modeling the behavior of charged aluminum species in water. wikipedia.orgacs.orgnih.gov

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | Al₂(OH)₅Cl |

| Montmorillonite | (Na,Ca)₀.₃₃(Al,Mg)₂(Si₄O₁₀)(OH)₂·nH₂O |

| Zirconium | Zr |

| Keggin ion | [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ |

| Aluminum | Al |

| Chlorine | Cl |

| Water | H₂O |

Mechanistic Studies of Solution Chemistry and Interfacial Phenomena

Hydrolysis Processes of Aluminum(III) in Aqueous Systems

The aqueous chemistry of aluminum is characterized by the extensive hydrolysis of the aluminum(III) ion, leading to the formation of various monomeric and polymeric species. These hydrolysis products are crucial in understanding the behavior of aluminum chlorhydroxide in applications such as water treatment.

In aqueous solutions, the trivalent aluminum ion exists as the hydrated hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺. amazonaws.com This complex undergoes stepwise deprotonation, or hydrolysis, where coordinated water molecules act as Brønsted acids, donating protons to the surrounding water. amazonaws.com This process establishes a series of equilibria, forming various hydroxo-aluminum species.

The speciation of aluminum in water is highly dependent on pH. amazonaws.com At a pH below 4, the predominant species is the hydrated trivalent aluminum ion, [Al(H₂O)₆]³⁺. amazonaws.com As the pH increases, deprotonation begins, leading to the formation of monomeric hydrolysis products. Between pH 5 and 6, the main hydrolysis products are [Al(OH)]²⁺ and [Al(OH)₂]⁺. amazonaws.com The solid form, Al(OH)₃, is most prevalent in the pH range of 5.2 to 8.8. amazonaws.com Above pH 9, the soluble species [Al(OH)₄]⁻ becomes the dominant form. amazonaws.com

The hydrolysis process can be represented by the following general reaction: pAl³⁺ + qH₂O ⇌ Alₚ(OH)q⁽³ᵖ⁻q⁾⁺ + qH⁺ cdnsciencepub.com

Studies have shown that as the concentration of aluminum increases, hydrolysis begins at lower pH values. cdnsciencepub.com The extent of hydrolysis, indicated by the hydroxide (B78521) number (the average number of OH⁻ ions bound per aluminum ion), increases with both pH and aluminum concentration, signifying the formation of polynuclear hydrolysis products. cdnsciencepub.comresearchgate.net Experimental data has led to the identification of various polynuclear complexes, such as Al₂(OH)₂⁴⁺, Al₂(OH)₄²⁺, and Al₃(OH)₄⁵⁺. cdnsciencepub.com

Table 1: Hydrolysis Constants of Al(III) in NaCl Solutions

| Hydrolysis Reaction | Stoichiometric Hydrolysis Constant (βi) |

|---|---|

| Al³⁺ + H₂O ⇌ Al(OH)²⁺ + H⁺ | β₁ |

| Al³⁺ + 2H₂O ⇌ Al(OH)₂⁺ + 2H⁺ | β₂ |

| Al³⁺ + 3H₂O ⇌ Al(OH)₃⁰ + 3H⁺ | β₃ |

| Al³⁺ + 4H₂O ⇌ Al(OH)₄⁻ + 4H⁺ | β₄ |

This table is based on the general hydrolysis reactions of Al(III) as described in the literature. acs.org

The formation of these various species is a dynamic process governed by complex equilibria that are fundamental to the performance of aluminum-based coagulants.

Ligand exchange reactions, where one ligand is replaced by another in the coordination sphere of the central metal ion, are fundamental to understanding the interactions of this compound in solution. libretexts.org The anions present in the solution, such as chloride (Cl⁻) and sulfate (B86663) (SO₄²⁻), can significantly influence the hydrolysis of aluminum and the resulting species distribution. cdnsciencepub.comcdnsciencepub.com

The presence of different anions affects the ease of hydrolysis of aluminum, with the order generally being NO₃⁻ > Cl⁻ > SO₄²⁻ for similar aluminum concentrations. cdnsciencepub.com This indicates that the type of anion associated with the aluminum salt impacts the formation of hydroxyaluminum species. cdnsciencepub.com

Chloride (Cl⁻): The effect of chloride ions on aluminum hydrolysis has been a subject of some debate. Some studies suggest that chloride can enhance localized corrosion, which may accelerate the hydrolysis reaction. researchgate.net However, other research indicates a negligible effect of chloride ions on the hydrolysis dynamics. researchgate.net In the context of polyaluminum chloride (PACl), the chloride ions are an integral part of the polymeric structure, represented by the general formula [Al₂(OH)ₙCl₆₋ₙ]ₘ. houjan.com.tw

The interaction between anions and aluminum species is a key factor in the performance of aluminum-based coagulants, influencing their stability and reactivity.

The kinetics of ligand exchange reactions are governed by activation energy barriers. For the hydrated aluminum(III) ion, [Al(H₂O)₆]³⁺, the exchange of water molecules is a relatively slow process, with a residence time of about 1 second. wikipedia.orgchimia.ch This is one of the longest measured residence times for a main group ion in water. chimia.ch

The rate of water exchange is significantly influenced by the charge of the metal aquo cation. wikipedia.org For instance, the rate of water exchange for [Al(H₂O)₆]³⁺ is about 10⁹ times slower than for [Na(H₂O)₆]⁺. wikipedia.org

The dissociation of ligands from the aluminum coordination sphere is a critical step in complex formation. The substitution of a water molecule in the inner coordination sphere with another ligand, such as hydroxide or fluoride, can significantly weaken the bonds to the remaining water molecules. dss.go.th This labilizing effect reduces the activation energy required for the dissociation of another water molecule. dss.go.th

For example, the water exchange in [Al(H₂O)₅OH]²⁺ is approximately 20,000 times faster than in [Al(H₂O)₆]³⁺. wikipedia.org This demonstrates the profound effect of hydrolysis on the lability of the aluminum complex.

Studies using molecular dynamics have estimated the activation energy barriers for the dissociation of chlorine atoms from an aluminum chlorohydrate structure to be 14 ± 3 kJ mol⁻¹ and 40 ± 5 kJ mol⁻¹. researchgate.net These values provide insight into the stability and reactivity of these complexes in an aqueous environment.

Coagulation and Flocculation Mechanisms with Polymeric Aluminum Species

This compound is widely used as a coagulant in water and wastewater treatment. watertechnologies.com Its effectiveness stems from its ability to form various polymeric aluminum species that interact with suspended particles, leading to their aggregation and removal. The primary mechanisms involved are charge neutralization and adsorption with interparticle bridging. researchgate.netmrwa.com

Many suspended particles in water carry a net negative surface charge, which creates repulsive forces that prevent them from aggregating and settling. mrwa.comzeta-meter.com Coagulants like this compound introduce highly charged positive ions into the water that neutralize these negative charges. mrwa.com

When polyaluminum chloride (PAC) is added to water, the cationic polymeric aluminum species, such as the highly charged Al₁₃⁷⁺ Keggin ion, are adsorbed onto the surface of the negatively charged colloidal particles. researchgate.netthaiscience.info This adsorption neutralizes the surface charge, reducing the electrostatic repulsion between particles and lowering the energy barrier for aggregation. watertechnologies.comzeta-meter.com Once the charge is neutralized, the small particles, or microflocs, can stick together upon collision. mrwa.com

The effectiveness of charge neutralization is dependent on the coagulant dosage. frontiersin.org Insufficient dosage will not completely neutralize the particle charges, while an excessive dosage can lead to charge reversal, where the particles become positively charged and restabilize, hindering flocculation. zeta-meter.com The zeta potential, a measure of the magnitude of the electrostatic repulsive forces between adjacent particles, is often monitored to optimize the coagulant dose for effective charge neutralization. zeta-meter.commalvernpanalytical.com

In addition to charge neutralization, polymeric aluminum species can facilitate flocculation through adsorption and interparticle bridging. researchgate.netaquaenergyexpo.com The long-chain polymeric species present in this compound can adsorb onto the surface of multiple colloidal particles simultaneously, forming a "bridge" between them. bpums.ac.irmdpi.com

This bridging mechanism is particularly effective for larger polymeric species. aquaenergyexpo.com These polymers attach to the particle surfaces at one or more sites along the polymer chain, while other parts of the chain extend into the solution and can attach to other particles. bpums.ac.ir This creates a network of interconnected particles, leading to the formation of larger, more robust flocs that can be more easily removed by sedimentation or filtration. researchgate.netmalvernpanalytical.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | [Al₂(OH)ₙCl₆₋ₙ]ₘ |

| Hexaaquaaluminum(III) ion | [Al(H₂O)₆]³⁺ |

| Aluminum Hydroxide | Al(OH)₃ |

| Aluminum ion | Al³⁺ |

| Hydroxide ion | OH⁻ |

| Chloride ion | Cl⁻ |

| Sulfate ion | SO₄²⁻ |

| Nitrate ion | NO₃⁻ |

| Monovalent Aluminum Sulfate | AlSO₄⁺ |

| Polyaluminum Chloride | PAC |

| Polyaluminum Chloride Sulfate | PACS |

| Al₁₃ Keggin ion | Al₁₃O₄(OH)₂₄⁷⁺ |

| Sodium ion | Na⁺ |

Sweep Flocculation Dynamics and Hydroxide Precipitation

Sweep flocculation is a primary mechanism in water treatment where contaminants are removed by being entrapped within a growing metal hydroxide precipitate. alfa-chemistry.commdpi.comresearchgate.net This process is distinct from charge neutralization and becomes the dominant mechanism when a coagulant like this compound is applied at concentrations high enough to exceed the solubility of amorphous aluminum hydroxide [Al(OH)₃]. researchgate.netnih.gov The process involves the formation of Al(OH)₃ precipitates, which act as a "net" that sweeps through the water, capturing colloidal particles, suspended solids, and dissolved organic matter as it settles. alfa-chemistry.commdpi.com

The dynamic of this process begins with the rapid hydrolysis of aluminum species upon their introduction to water, leading to the formation of aluminum hydroxide precipitates. fengbaichemicals.com These precipitates can then enmesh colloidal particles, which are removed from the suspension as the precipitate settles. researchgate.net The effectiveness of sweep flocculation is often associated with the volume and settling characteristics of the precipitate formed. Studies have shown that the main flocculation mechanism can shift from charge neutralization at low coagulant dosages to sweep flocculation at higher dosages. nih.govfrontiersin.org The flocs formed through sweep flocculation may have a different structure, often described as looser, compared to those formed via charge neutralization, which can affect their settleability and resistance to shear forces. researchgate.net

The following table summarizes the key characteristics of sweep flocculation as a removal mechanism.

| Feature | Description | Source(s) |

| Primary Mechanism | Entrapment of colloids and impurities within a precipitating metal hydroxide floc. | alfa-chemistry.comresearchgate.net |

| Required Condition | Coagulant dose must be high enough to exceed the solubility limit of amorphous Al(OH)₃. | researchgate.netnih.gov |

| Dominant Dosage | Predominantly occurs at high coagulant dosages. | nih.govfrontiersin.org |

| Floc Structure | Can form larger, amorphous flocs that incorporate contaminants. | researchgate.net |

| Reversibility | Flocs broken by shear forces show poor reversibility (reflocculation), especially at high dosages. | frontiersin.org |

Influence of Environmental Parameters on Flocculation Efficacy (e.g., pH, Ionic Strength, Colloidal Characteristics)

The efficiency of flocculation using this compound is highly dependent on several environmental factors that influence both the coagulant chemistry and the properties of the contaminants.

pH The pH of the water is a critical parameter as it governs the speciation of hydrolyzed aluminum and the surface charge of most colloidal particles. iwaponline.comnih.gov this compound is noted for its effectiveness over a wide pH range, typically between 6.0 and 9.0. nhmrc.gov.au However, the optimal pH for flocculation is often linked to the pH of minimum solubility for the resulting aluminum hydroxide precipitate. For aluminum chlorohydrate, this is approximately pH 6.7 at 20°C. researchgate.net At this pH, the maximum amount of Al(OH)₃ precipitate is formed, enhancing removal by sweep flocculation. mdpi.com In acidic conditions (pH < 6), soluble cationic aluminum species like Al³⁺ and various polymers dominate, favoring charge neutralization. alfa-chemistry.comiwaponline.com As pH increases above neutrality, the predominant species becomes the anionic Al(OH)₄⁻. iwaponline.com The surface charge of colloidal impurities also changes with pH, influencing the effectiveness of charge neutralization mechanisms. iwaponline.com

The table below outlines the general influence of these parameters on flocculation.

| Parameter | Influence on Flocculation Efficacy | Source(s) |

| pH | Determines aluminum speciation and colloid surface charge. Optimal range for ACH is typically 6.0-9.0. | researchgate.netiwaponline.comnhmrc.gov.au |

| Ionic Strength | Affects the electrical double layer of colloids, potentially aiding aggregation by compressing it. | nih.gov |

| Colloidal Characteristics | Surface charge, concentration, and size of colloids determine the dominant removal mechanism (charge neutralization vs. sweep flocculation). | fengbaichemicals.comcellulosechemtechnol.ro |

Interactions with Organic and Inorganic Contaminants

Complexation with Dissolved Organic Matter

This compound interacts significantly with dissolved organic matter (DOM), such as humic and fulvic acids, which are common in natural water sources. Aluminum ions are known to form strong complexes with organic ligands. canada.ca This complexation can influence the speciation and solubility of aluminum. The interaction between aluminum and DOM is a key aspect of the coagulation process, as aluminum-organic complexes can precipitate, effectively removing organic precursors for disinfection byproducts. canada.ca At pH values greater than 5.0, DOM can co-precipitate with aluminum. canada.ca Research has also identified the formation of more complex ternary structures, such as humic acid-aluminum-silicon (HA-Al-Si) complexes, where aluminum acts as a bridge between the organic matter and other inorganic species. researchgate.net This interaction can enhance the removal of both organic and inorganic pollutants from water. researchgate.netatamankimya.com

Adsorption on Suspended Particulates and Colloids

A fundamental mechanism of this compound action is the adsorption of its hydrolyzed species onto the surface of suspended particulates and colloids. fengbaichemicals.comchembk.com When dissolved in water, this compound forms various polynuclear, positively charged aluminum species. fengbaichemicals.com These species have a strong affinity for the typically negatively charged surfaces of colloids and other suspended particles in water. mdpi.comfengbaichemicals.com

This interaction proceeds via several mechanisms:

Adsorption and Charge Neutralization: The positively charged aluminum polymers adsorb onto the negative surfaces of colloids, neutralizing their surface charge. This reduces the electrostatic repulsion between particles, allowing van der Waals forces to cause them to aggregate. alfa-chemistry.comchembk.com

Adsorption and Bridging: Polymeric aluminum species can be large enough to adsorb onto multiple colloidal particles simultaneously, forming physical bridges between them. chembk.com This bridging action pulls the particles together into larger, settleable flocs.

The efficiency of this adsorption is dependent on the surface characteristics of the particles and the chemistry of the water, including pH and the presence of other ions. austieca.com.auacs.org

Dynamics of Aluminum Hydroxide Gel Formation and Precipitation

The formation of aluminum hydroxide gel from this compound is a dynamic process that begins with the hydrolysis of aluminum ions in water. This process can be understood as a stepwise progression from simple monomers to complex polymers and finally to a solid precipitate.

The initial reaction involves the formation of polynuclear hydroxyaluminum particles. nih.gov This is described as a deprotonation-dehydration mechanism where aluminum ions link together, often forming stable six-membered rings. nih.gov These rings can then coalesce through the same mechanism to form larger polymeric structures. nih.gov For instance, the aluminum hydroxide gel precipitated from aluminum chloride can be represented by the formula Al(OH)₂.₅₅(Cl)₀.₄₅ and may exist as a polymer of ten fused rings. nih.gov

Kinetic studies reveal a dynamic evolution of aluminum species over time. For example, the well-known Al₁₃ polymer can dominate in the early stages of hydrolysis but may be gradually replaced by larger Al₃₀-mers over several hours. science.gov The formation of these larger polymers is often limited by the disappearance rate of the Al₁₃ species. science.gov

Under certain experimental conditions, such as in a reaction-diffusion setup within a hydrogel, the precipitation of aluminum hydroxide can create complex, self-organizing dynamic patterns. researchgate.netmdpi.com These can include propagating precipitation fronts, rings, and even spiral waves within the gel layer. researchgate.netmdpi.com These phenomena are driven by the coupling of diffusion with the chemical reactions of precipitation and, in some cases, re-dissolution. researchgate.net The formation of aluminum hydroxide crystals in industrial settings can take from days to months and is influenced by temperature and supersaturation levels. spmi.ru

The general pathway of gel formation is summarized below:

| Stage | Description | Source(s) |

| 1. Hydrolysis | Aluminum ions hydrolyze to form various soluble monomeric and polymeric species (e.g., Al(OH)²⁺, Al₁₃O₄(OH)₂₄⁷⁺). | nih.govnhmrc.gov.au |

| 2. Polymerization | Monomers and small polymers undergo deprotonation-dehydration to form larger, more complex polynuclear structures. | nih.gov |

| 3. Nucleation & Growth | When solubility is exceeded, these polymers aggregate to form nuclei for the solid phase. | cellulosechemtechnol.ro |

| 4. Precipitation/Gelation | The nuclei grow into amorphous aluminum hydroxide [Al(OH)₃] precipitates, forming a gel-like structure that entraps water. | mdpi.comnih.gov |

Analytical Methodologies for Chemical Speciation and Quantification

Chromatographic Separation Techniques

Chromatographic methods are powerful tools for separating the different aluminum species present in ACH solutions, allowing for their individual quantification.

Ion Chromatography (IC) with Post-Column Derivatization

Ion chromatography (IC) is a widely used technique for the separation and quantification of ionic species. In the context of aluminum analysis, IC is often coupled with post-column derivatization to enhance detection sensitivity and selectivity. nih.govthermofisher.com

The fundamental principle of this method involves the separation of aluminum cations from other components in the sample matrix using a cation-exchange column. thermofisher.com Following separation, the eluted aluminum ions react with a chromogenic reagent in a post-column reactor. This reaction forms a colored complex that can be detected by a UV-Vis spectrophotometer. A commonly used derivatizing agent is Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid), which forms a stable and colored complex with aluminum. nih.govthermofisher.com Another reagent, PAR, has also been utilized for post-column derivatization. unil.ch

This method allows for the quantitative determination of aluminum in various matrices. nih.gov For instance, research has demonstrated the successful use of a Dionex IonPac CS10 column for the separation of aluminum, followed by reaction with Tiron and detection at 310 nm. thermofisher.com The technique has proven effective for analyzing aluminum in commercial products, with samples often requiring dilution to fall within the linear range of the instrument. thermofisher.com

Key Research Findings:

IC with post-column derivatization can distinguish between different aluminum complexes, such as fluoro-, oxalato-, and citrato-aluminum complexes. nih.gov

The method's accuracy has been validated by comparing experimental results with thermodynamic speciation models like GEOCHEM. nih.gov

The stability of the aluminum complexes during the chromatographic process is a critical factor, with inner-sphere complexes showing greater stability than outer-sphere complexes. nih.gov

Interactive Table: IC Parameters for Aluminum Analysis

| Parameter | Value/Condition | Source |

| Analytical Column | Dionex IonPac CS10 | thermofisher.com |

| Eluent | 0.75 M HCl | thermofisher.com |

| Post-Column Reagent | Tiron | nih.govthermofisher.com |

| Post-Column Buffer | 3 M Ammonium Acetate | thermofisher.com |

| Detection Wavelength | 310 nm | thermofisher.com |

| Retention Time (Al) | ~3.20 min | thermofisher.com |

Capillary Electrophoresis (CE) for Oligomer Separation

Capillary electrophoresis (CE) has emerged as a promising technique for the separation of the complex oligomeric cations found in aluminum chlorhydroxide, such as the Al₁₃ and Al₃₀ species. nih.govscience.gov This high-resolution separation technique is based on the differential migration of charged species in an electrolyte solution under the influence of an electric field.

A significant breakthrough in the analysis of ACH was the development of a CE method that allows for the repeatable separation of Al³⁺, Al₁₃, and Al₃₀ oligomers at a pH of 4.8. nih.gov This was achieved through the careful selection of the background electrolyte, specifically using 4-morpholineethanesulfonic acid (MES) as a counter-ion, which helps to stabilize the oligomers during separation. science.govnih.gov This method is notable as it is compatible with the speciation of aluminum in ACH solutions under conditions relevant to their application. nih.gov

The separation can be further optimized by adjusting parameters such as the ionic strength, MES concentration, and pH of the background electrolyte. nih.gov Indirect UV detection is commonly employed, and the sensitivity of detection can be used to determine the effective charge numbers of the Al₁₃ and Al₃₀ oligomers. nih.gov

Key Research Findings:

CE can successfully separate Al₁₃ and Al₃₀ oligomers, which is a significant challenge for other analytical methods. nih.gov

The use of MES in the background electrolyte is crucial for achieving repeatable and stable separations. nih.gov

CE provides a means to determine the relative mass proportion of Al₁₃ to the total of Al₁₃ and Al₃₀ in different ACH samples. nih.gov

The technique is valued for its simplicity, minimal sample preparation, and mild analytical conditions. nih.gov

Interactive Table: Optimized CE Conditions for ACH Oligomer Separation

| Parameter | Condition | Source |

| Background Electrolyte | 700 mM MES | nih.gov |

| Ionic Strength | 25 mM | nih.gov |

| Capillary Coating | 0.1 mM didodecyldimethylammonium (B1216837) bromide (dynamic) | nih.gov |

| pH | 4.8 | nih.govnih.gov |

| Detection | Indirect UV | nih.gov |

Mass Spectrometric Approaches for Hydrolysis Product Identification

Mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), has emerged as a powerful tool for identifying the hydrolysis products of aluminum compounds. ciac.jl.cn This technique is adept at transferring ions from solution into the gas phase, allowing for the analysis of a wide range of monomeric and polymeric complexes. nih.govresearchgate.net

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-ToF-MS) has been effectively used to monitor the hydrolysis reactions of aluminum chloride (AlCl₃) in aqueous solutions. nih.gov Studies have provided strong evidence for the existence of a variety of monomeric and polymeric aluminum complexes, observing competition between hydroxide (B78521) (OH⁻) and chloride (Cl⁻) ligands within the same aluminum core. nih.gov The distribution of identified products can be influenced by instrumental parameters, such as the sample cone voltage. For instance, an optimal cone voltage of 70 V was identified for detecting cationic spectra of aluminum hydrolysis products. nih.gov

The combination of ESI-MS with computational methods like Density Functional Theory (DFT) has proven valuable for deducing structural information from the chemical compositions observed in the mass spectra. nih.govoulu.fi This integrated approach has led to the identification of novel hydrolysis products, revealing that the speciation of aluminum is more complex than previously understood and is significantly influenced by the presence of counterions like sulfate (B86663). nih.gov In the presence of sulfate, ESI-MS studies have identified numerous polymeric species, including highly charged polymers like the Keggin-ion [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺, which was detected as the anion [Al₁₃O₄(OH)₂₅(SO₄)₄]²⁻. researchgate.net

Research using ESI-MS has successfully identified a range of aluminum species in hydrolyzed solutions. These findings highlight the capability of mass spectrometry to elucidate the complex nature of this compound solutions.

Table 1: Selected Aluminum Hydrolysis Products Identified by Mass Spectrometry This table is interactive. You can sort and filter the data.

| Identified Species/Complex | Analytical Method | Matrix/Precursor | Reference |

|---|---|---|---|

| Monomeric and polymeric Al-OH-Cl complexes | ESI-ToF-MS | Aqueous AlCl₃·6H₂O | nih.gov |

| Novel Al-SO₄ hydrolysis products | ESI-MS and DFT/MP2 | Aqueous AlCl₃·6H₂O with sulfate | nih.gov |

| [Al₁₃O₄(OH)₂₅(SO₄)₄]²⁻ | ESI-ToF-MS | Aqueous Al₂(SO₄)₃·18H₂O | researchgate.net |

| [Al₈O(OH)₁₄(SO₄)₅(H₂O)₄]²⁻ | ESI-ToF-MS | Aqueous Al₂(SO₄)₃·18H₂O | researchgate.net |

| Dimeric, trimeric, and tetrameric aluminum (chloro)hydroxides | ESI-MS and COSMO | Aqueous AlCl₃·6H₂O | oulu.fi |

Spectrophotometric and Colorimetric Methods for Aluminum Species

Spectrophotometric and colorimetric methods offer accessible, often rapid, and cost-effective alternatives for the quantification of aluminum species. bme.hu These techniques are typically based on the formation of a colored complex between aluminum ions and a specific chromogenic reagent, with the resulting absorbance measured by a spectrophotometer. bas.bg

Several reagents have been developed for this purpose. Alizarin Red S (ARS) is a common chromogenic agent that forms a colored complex with aluminum. bas.bguitm.edu.my The method can be optimized by controlling parameters such as pH, temperature, and reaction time. bas.bg For the Al-ARS complex, the maximum absorbance is observed at a different wavelength than that of the free reagent, allowing for quantification. bas.bguitm.edu.my One method developed for analyzing aluminum hydrochloride in antiperspirants utilizes a paper-based platform with Alizarin S. unesp.brnih.gov This approach measures the consumption of the purple reagent at 615 nm, offering a simple and eco-friendly analysis. unesp.br Another study describes a method using ARS in a buffered medium (pH 4.5) with polyvinylpyrrolidone (B124986) as a surfactant, detecting the complex at 510 nm. scielo.br

Eriochrome Cyanine R (ECR) is another ligand used for the photometric determination of trace aluminum. bme.hu The sensitivity of the ECR method can be enhanced by the addition of a cationic surfactant, such as cetyltrimethylammonium bromide (CTAB). bme.hu This method has been successfully applied to determine aluminum in concentrated saline solutions. bme.hu

Tiron is another colorimetric reagent used for aluminum determination, often in conjunction with ion chromatography (IC). thermofisher.comthermofisher.com In this hyphenated technique, aluminum is separated on an analytical column and then mixed with Tiron in a post-column reaction. thermofisher.com The resulting complex is then detected by UV absorbance, typically around 310 nm. thermofisher.comthermofisher.com

These methods provide a range of options for quantifying aluminum, with varying levels of sensitivity and selectivity, making them suitable for different applications and sample matrices. researchgate.netnih.govresearchgate.net

Table 2: Comparison of Spectrophotometric/Colorimetric Methods for Aluminum Determination This table is interactive. You can sort and filter the data.

| Method | Reagent | Wavelength (nm) | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Paper-based Colorimetry | Alizarin S | 615 | 10.0–125.0 mg L⁻¹ | 3.06 mg L⁻¹ | unesp.brnih.gov |

| Spectrophotometry | Alizarin Red S (ARS) | 478 (complex) | 1–10 ppm | Not specified | uitm.edu.my |

| Spectrophotometry | Alizarin Red S (ARS) | 490 (complex) | 0.04–0.14 mg mL⁻¹ | 0.004 mg mL⁻¹ | bas.bg |

| Spectrophotometry | Alizarin Red S (ARS) | 510 | 5.0–320 µg L⁻¹ | 2 µg L⁻¹ | scielo.br |

| Photometry | Eriochrome Cyanine R (ECR) with CTAB | Not specified | Not specified | Not specified | bme.hu |

Advanced Applications and Research Frontiers

Role in Water and Wastewater Treatment Technologies

Aluminum chlorhydroxide, a key compound in modern water treatment, demonstrates significant versatility and efficiency in a range of advanced applications. From enhancing the removal of fine particles to tackling emerging contaminants like microplastics, its role continues to expand.

Enhanced Coagulation for Turbidity and Particulate Removal

This compound, available commercially as polyaluminum chloride (PAC), is a cornerstone of contemporary water and wastewater treatment, prized for its superior ability to remove turbidity and suspended particulate matter. atamanchemicals.comyuncangchemical.com The compound's high cationic charge is instrumental in neutralizing the negatively charged colloidal particles that cause turbidity in water. atamanchemicals.comyuncangchemical.com This charge neutralization facilitates the aggregation of these fine particles into larger, heavier flocs that are more readily removed through sedimentation and filtration. yuncangchemical.com

The effectiveness of this compound is, however, dependent on operational parameters such as the pH of the water and its initial turbidity. biotechrep.irirost.ir The optimal pH for PAC coagulation typically falls within the range of 6.0 to 9.0. univpgri-palembang.ac.id It is also crucial to avoid excessive dosing, as this can lead to the restabilization of particles and a subsequent increase in treated water turbidity. iwaponline.com

Table 1: Comparative Turbidity Removal Efficiency of PAC

| Initial Turbidity (NTU) | PAC Dosage (mg/L) | Turbidity Removal Efficiency (%) | Reference |

| 50 | 10 | 93.8 | irost.ir |

| 100 | 15 | >95 | irost.ir |

| 150 | 20 | >95 | irost.ir |

| This table is generated based on data presented in the referenced studies and is for illustrative purposes. |

Advanced Applications in Specific Effluent Treatment (e.g., Industrial, Dye-Containing)

The application of this compound extends to the complex challenge of treating industrial effluents, including those containing dyes. almawatech.comyasa.ltd Its broad-spectrum efficacy makes it suitable for treating wastewater from various sectors, such as the pulp and paper, food and beverage, and mining industries. yuncangchemical.comalmawatech.com In these contexts, PAC is effective in removing a wide array of contaminants, including suspended solids, organic compounds, heavy metals, and color. yasa.ltdmade-in-china.com

In the treatment of wastewater from the textile industry, which is often heavily colored by dyes, aluminum chlorohydrate (ACH) has proven to be a highly efficient decolorizing agent. researchgate.net Research has shown that ACH can outperform other coagulants, such as magnesium chloride and alum, achieving over 90% color removal at lower dosages and producing less sludge. researchgate.net The high basicity and strong cationic charge of ACH are key to its effectiveness in binding with and precipitating negatively charged dye molecules. researchgate.net

Polyaluminum chloride is also proficient in reducing the chemical oxygen demand (COD), a key indicator of organic pollution. wordpress.comnih.gov For instance, a composite flocculant combining PAC with polydimethyldiallylammonium chloride (PDMDAAC) was found to remove 76.72% of COD in municipal wastewater. nih.gov For industrial wastewater, PAC is instrumental in removing organic substances and solids, enabling facilities to comply with strict environmental discharge regulations. almawatech.com

Table 2: Pollutant Removal in Industrial Wastewater using PAC

| Industry | Pollutant | Removal Efficiency (%) | Reference |

| Textile (Silk Dyebath) | Color | >90 | researchgate.net |

| Municipal (with PDMDAAC) | COD | 76.72 | nih.gov |

| Municipal (with PDMDAAC) | Total Phosphorus | ~80 | nih.gov |

| This table is generated based on data presented in the referenced studies and is for illustrative purposes. |

Microplastic Removal Strategies

The growing concern over microplastic pollution has spurred research into effective removal technologies, with this compound emerging as a promising solution. oaepublish.comresearchgate.net Coagulation with polyaluminum chloride is recognized as a practical method for removing these minute plastic particles from water. oaepublish.comacs.org The success of this approach is influenced by several factors, including the type of coagulant, the properties of the microplastics, and the use of coagulant aids. oaepublish.comnih.gov

Research has demonstrated that PAC can effectively remove different types of microplastics, such as polyethylene (B3416737) terephthalate (B1205515) (PET) and polystyrene (PS). nih.govnih.gov Under optimal conditions, the removal efficiency for microplastics using PAC can be as high as 97%. researchgate.net The primary removal mechanism involves the destabilization of the microplastic particles by the coagulant, followed by their incorporation into larger flocs that can be separated from the water through sedimentation or filtration. nih.gov

The performance of PAC in microplastic removal can be significantly improved by the addition of coagulant aids like anionic polyacrylamide (PAM) and activated silicic acid (ASA). nih.gov One study reported that the combined use of PAC and a high dose of PAM resulted in a 91.45% removal of PET microplastics. nih.gov Furthermore, aluminum chlorohydrate has been specifically identified as a highly effective chemical for removing microplastics during the initial stages of water treatment. mcgill.cadigitellinc.com

Table 3: Microplastic Removal Efficiency using PAC and Coagulant Aids

| Microplastic Type | Coagulant System | Removal Efficiency (%) | Reference |

| PET | PAC + Anionic PAM (high dosage) | 91.45 | nih.gov |

| PET | PAC + Activated Silicic Acid | 54.70 | nih.gov |

| Polystyrene | PAC | Up to 97 | researchgate.net |

| This table is generated based on data presented in the referenced studies and is for illustrative purposes. |

Sludge Dewatering and Conditioning Principles

This compound is integral to the management of sludge generated during water and wastewater treatment, particularly in the processes of conditioning and dewatering. made-in-china.comwaterpurifyingchemicals.com Sludge conditioning aims to improve the dewaterability of sludge, thereby facilitating volume reduction through methods like filtration and centrifugation. waterpurifyingchemicals.com As a conditioning agent, aluminum chlorohydrate helps to create a more compact and easily filterable sludge cake. iwaponline.comircwash.org

Studies have shown that the addition of PAC can also improve the removal of phosphorus, which consequently increases the concentration of mixed liquor suspended solids (MLSS). tandfonline.com While PAC can have some inhibitory effects on the microbial populations in activated sludge, its benefits in terms of phosphorus removal and improved sludge settleability often make it a favorable choice. tandfonline.com Research on the co-conditioning of different types of sludge has revealed that alum sludge can act as a "skeleton builder," enhancing the incompressibility of the mixed sludge and thereby improving its dewatering characteristics. nih.gov

Development of Hybrid and Composite Polymeric Aluminum Coagulants

Polyaluminum Silicate (B1173343) Chloride (PASiC) and Related Compounds

To further enhance coagulation performance, researchers have developed composite inorganic polymer coagulants, with polyaluminum silicate chloride (PASiC) being a notable example. wordpress.comresearchgate.net PASiC is synthesized by combining polyaluminum chloride with polysilicic acid, which results in a coagulant with larger particle sizes and superior turbidity removal capabilities compared to conventional PAC. wordpress.comump.edu.my

Scientific investigations have confirmed that PASiC can be more effective than PAC in treating both water and wastewater, showing higher removal rates for algae, turbidity, oil, and chemical oxygen demand (COD). wordpress.com The efficacy of PASiC is dependent on several factors, including the method of preparation, the molar ratio of aluminum to silicon (Al/Si), and the basicity (OH/Al ratio). wordpress.comnih.gov It has been observed that PASiC produced via a co-polymerization technique tends to exhibit better coagulation performance than that made using a composite technique. researchgate.net

The optimization of PASiC production and application is an active area of research. Findings suggest that higher basicity and a lower Si/Al molar ratio contribute to improved coagulation efficiency. tandfonline.com For example, PASiC with an OH/Al molar ratio of 2.0 and a Si/Al molar ratio of 0.05 has been shown to provide superior coagulation performance while leaving lower residual aluminum concentrations in the treated water. nih.gov The optimal pH range for coagulation with PASiC is also slightly broader than that of PAC, generally falling between 6.0 and 8.5. wordpress.com

Table 4: Comparative Performance of PASiC and PAC

| Parameter | Coagulant | Removal Efficiency (%) | Reference |

| COD | PASiC (γ=2.0, Al/Si=10) | 84.90 | wordpress.com |

| COD | PAC (γ=2.0) | 81.26 | wordpress.com |

| Turbidity (Min-der reservoir water) | PASiC | Higher than Alum | tandfonline.com |

| This table is generated based on data presented in the referenced studies and is for illustrative purposes. γ represents the basicity ([OH]/[Al] ratio). |

Integration with Organic Polymers and Other Inorganic Salts

The performance of this compound, often referred to as polyaluminum chloride (PAC) in water treatment applications, can be significantly enhanced through its integration with organic polymers and other inorganic salts. frontiersin.org This combination often results in composite coagulants with superior properties. frontiersin.org

Organic polymers, such as polyacrylamides (PAM), polydiallyldimethylammonium chloride (PDADMAC), and bioflocculants, are frequently used in conjunction with PAC. frontiersin.org These hybrid coagulants can lead to improved flocculation, as the long-chain polymers can bridge the small flocs formed by PAC, creating larger, more robust flocs that settle more easily. For instance, the addition of organic polymers to this compound solutions can aid in the drawing of alumina (B75360) fibers, enhancing their formation. google.com Water-soluble organic polymers, particularly non-ionic or polyhydroxylated ones like polyvinyl alcohol and polyethylene oxide, are preferred for such applications. google.com

Similarly, combining this compound with other inorganic salts can yield synergistic effects. Polymeric aluminum ferric silicates are an example of such composite coagulants. frontiersin.org The inclusion of silica (B1680970), for instance, can result in the formation of polyaluminium silicate chloride (PASiC), a coagulant that can exhibit improved coagulation properties. researchgate.net The basicity (OH/Al ratio) and silica content (Al/Si molar ratio) are critical parameters in the synthesis of these composite coagulants, with optimal ratios leading to better performance in specific applications like wastewater treatment. researchgate.net Research has shown that PASiC can have a larger molecular weight, which improves the strength of the bridges formed during coagulation. researchgate.net

The interaction between zwitterionic polymers and inorganic salts has also been explored, demonstrating the potential for creating homogeneous, amorphous blends. d-nb.info These hybrid materials showcase the versatility of combining organic polymers with inorganic salts like this compound to develop materials with tailored properties. d-nb.info

Theoretical and Experimental Approaches to Coagulant Optimization

The effectiveness of this compound as a coagulant is intrinsically linked to the distribution of various aluminum species present in the solution. frontiersin.orgacs.org When aluminum salts are added to water, they hydrolyze to form a range of soluble monomeric and polymeric species, as well as solid precipitates. frontiersin.org These species are broadly categorized as Ala (monomeric), Alb (polymeric), and Alc (colloidal or solid). frontiersin.orgiwaponline.com

The distribution of these species is highly dependent on factors such as the basicity of the coagulant, the pH of the water, the total aluminum concentration, and the rate of base addition during preparation. frontiersin.org Research has consistently shown that the coagulation performance is directly correlated with the distribution of these aluminum species. acs.orgiwaponline.com

Specifically, the medium-sized polymeric species, often referred to as Alb or Al13 (a specific polycation, Al13O4(OH)247+), are considered to be the most efficient for coagulation. acs.orgatamanchemicals.com The Al13 species, in particular, plays a crucial role due to its high positive charge and stable structure, which are effective for neutralizing the negative charge of colloids and for adsorption and bridging. acs.orgiwaponline.com Studies have indicated a positive correlation between the content of Al13 in the coagulation process and the removal efficiency of turbidity and dissolved organic matter. acs.org

Conversely, monomeric aluminum species (Ala) are primarily involved in charge neutralization. iwaponline.com While effective to some extent, they can be less efficient than the polymeric species for removing certain contaminants. frontiersin.org For example, some studies suggest that coagulants with a high content of monomeric aluminum are more effective at removing soluble Chemical Oxygen Demand (COD), whereas those with a higher proportion of polymeric or colloidal aluminum are better at removing soluble silica. frontiersin.org

The role of these species can also change under different conditions. iwaponline.com For instance, at low dosages, charge neutralization is the predominant mechanism, while at higher dosages, sweep flocculation (where contaminants are enmeshed in the precipitating aluminum hydroxide) becomes more significant. frontiersin.org

Table 1: Influence of Aluminum Species on Coagulation Mechanisms

| Aluminum Species | Primary Coagulation Mechanism(s) | Typical Contaminant Removal Efficiency |

|---|---|---|

| Ala (Monomeric) | Charge Neutralization, Sweep Flocculation | More efficient for soluble COD removal. frontiersin.org |

| Alb (Polymeric, e.g., Al13) | Charge Neutralization, Adsorption Bridging | Highly efficient for turbidity and dissolved organic matter removal. acs.orgiwaponline.com |

| Alc (Colloidal/Solid) | Adsorption Bridging | More efficient for soluble silica removal. frontiersin.org |

This table provides an interactive summary of how different aluminum species influence coagulation.

The understanding of the relationship between aluminum species distribution and coagulation performance allows for the tailoring of coagulant chemistry for the targeted removal of specific contaminants. frontiersin.orgnih.gov By manipulating the synthesis conditions of this compound, it is possible to produce coagulants with a desired distribution of aluminum species, thereby optimizing their performance for a particular water treatment challenge. frontiersin.orgmdpi.com

For example, to enhance the removal of natural organic matter, which is a precursor to disinfection byproducts, a coagulant with a high percentage of the Al13 species would be desirable due to its strong charge neutralization and bridging capabilities. acs.org The synthesis of such a coagulant would typically involve carefully controlling the basicity and the rate of base addition. atamanchemicals.com

Conversely, if the primary goal is the removal of suspended solids, a different distribution of aluminum species might be more effective. frontiersin.org Research has shown that coagulants with a high content of monomeric aluminum can be more efficient in removing suspended solids and soluble COD through sweep flocculation. frontiersin.org

The pH of the water being treated also plays a critical role and can be adjusted to optimize the performance of a given coagulant. acs.orgwjygy.com.cn Different aluminum species are stable at different pH ranges, and controlling the pH can shift the equilibrium to favor the formation of the most effective species for the target contaminant. acs.org For instance, pH control can significantly improve the removal of dissolved organic carbon (DOC). acs.org

Furthermore, the integration of other components, as discussed in section 6.2.2, provides another avenue for tailoring coagulant chemistry. The addition of silica to form polyaluminium silicate chloride (PASiC) can be optimized for specific applications. researchgate.net For example, PASiC with a lower basicity may be more efficient for phosphate (B84403) removal in tertiary wastewater treatment. atamanchemicals.com

This ability to create "tailor-made" coagulants allows for more efficient and cost-effective water treatment solutions, as the coagulant can be designed to address the specific contaminants present in the water source. frontiersin.orgnih.gov

Table 2: Research Findings on Tailoring Polyaluminum Coagulants

| Research Focus | Key Finding | Reference |

|---|---|---|

| Minimizing Residual Aluminum | High-basicity (≥85%) PAC with low monomeric Al (≤0.5%) achieved residual aluminum <0.02 mg/L. | researchgate.net |

| Removal of Specific Contaminants | Coagulants high in monomeric Al (Ala) are better for soluble COD removal; those high in colloidal Al (Alc) are better for soluble silica. | frontiersin.org |

| Influence of pH | Coagulation efficiency of Al coagulants positively correlates with the Al13 content during the coagulation process, which is influenced by pH. | acs.org |

This interactive table summarizes key research findings on the customization of polyaluminum coagulants for specific water treatment goals.

Future Research Directions in Polyaluminum Chemistry

While significant progress has been made in understanding the chemistry of this compound, the precise polymerization pathways that lead to the formation of various polyaluminum species remain an area of active research. The hydrolysis and polymerization of Al3+ ions involve a complex network of consecutive and parallel reactions. researchgate.netatamanchemicals.com

Future research will likely focus on developing a more detailed understanding of these reaction kinetics. researchgate.net This includes investigating the influence of various factors, such as temperature, mixing intensity, and the method of base injection, on the formation of specific aluminum polymers. atamanchemicals.com Advanced analytical techniques, such as 27Al Nuclear Magnetic Resonance (NMR) spectroscopy and electrospray ionization mass spectrometry (ESI-MS), will be crucial in identifying and quantifying the different aluminum species formed under various conditions. frontiersin.orgacs.org

A deeper understanding of these polymerization pathways will enable more precise control over the synthesis of this compound, leading to the production of coagulants with a consistently high content of the most effective species, such as Al13. atamanchemicals.com Furthermore, computational modeling and simulation, like the use of density functional theory, can provide insights into the structure and stability of different polyaluminum complexes and the mechanisms of their formation. nih.govacs.orgresearchgate.net For example, modeling can help to understand the structure of various aluminum chlorohydrate species, from monomers to larger polymers. researchgate.net

The traditional production of this compound often relies on raw materials like aluminum hydroxide (B78521) and hydrochloric acid. atamanchemicals.comyuncangchemical.com Future research is increasingly focused on developing more sustainable production methods and optimizing the use of raw materials. mdpi.comyuncangchemical.com

One promising area is the utilization of waste materials as a source of aluminum. Research has demonstrated the feasibility of synthesizing polyaluminum chloride from waste aluminum foil and aluminum cable waste. mdpi.comresearchgate.netulm.ac.id This approach not only provides a cost-effective alternative to traditional raw materials but also contributes to a circular economy by recycling waste materials. mdpi.comresearchgate.net

In addition to using waste materials, there is a focus on optimizing the production process itself to be more environmentally friendly. yuncangchemical.com This includes shifting from traditional batch processes to continuous flow production methods, which can minimize waste, reduce energy consumption, and improve product consistency. yuncangchemical.com Innovative separation techniques, such as membrane filtration, are also being explored to enhance product yield and minimize waste generation. yuncangchemical.com

Furthermore, research is being conducted on alternative chemical pathways for the synthesis of polyaluminum chloride. For instance, the clay-brine process, which utilizes activated clay and byproducts from other chemical processes, presents a potential route for more sustainable production. atamanchemicals.com The goal is to develop production methods that are not only economically viable but also have a reduced environmental footprint. mdpi.comyuncangchemical.com

Table 3: Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | Polyaluminum Chloride (PAC), Aluminum Chlorohydrate (ACH) |

| Polyacrylamides | PAM |

| Polydiallyldimethylammonium Chloride | PDADMAC |

| Polyvinyl Alcohol | |

| Polyethylene Oxide | |

| Polymeric Aluminum Ferric Silicates | |

| Polyaluminium Silicate Chloride | PASiC |

| Aluminum Hydroxide | |

| Hydrochloric Acid | |

| 27Al Nuclear Magnetic Resonance | 27Al NMR |

| Electrospray Ionization Mass Spectrometry | ESI-MS |

| Density Functional Theory | DFT |

| Sodium Carbonate | Soda Ash |